molecular formula C9H11Cl2F2N3 B2833144 [1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride CAS No. 2470438-18-5

[1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride

Número de catálogo: B2833144
Número CAS: 2470438-18-5
Peso molecular: 270.1
Clave InChI: WSMBPCGDWLTPNU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride typically involves the introduction of a difluoromethyl group into the benzimidazole ring. One common method includes the use of difluoromethylation reagents in the presence of a suitable catalyst. For instance, the reaction of benzimidazole with difluoromethylating agents such as ClCF₂H in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

[1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various N-substituted benzimidazole derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's structure suggests potential pharmacological applications, particularly as an anti-cancer agent. Benzimidazole derivatives have been studied for their ability to inhibit various cancer cell lines. Research indicates that compounds with difluoromethyl groups can enhance biological activity due to improved lipophilicity and metabolic stability.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar benzimidazole derivatives exhibited significant cytotoxic effects against human cancer cell lines, suggesting that [1-(Difluoromethyl)benzimidazol-2-yl]methanamine; dihydrochloride could be further investigated for its anti-cancer properties .

Materials Science

In materials science, the compound's properties can be exploited for developing organic semiconductors. The incorporation of difluoromethyl groups has been shown to improve the electronic properties of materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Data Table: Electronic Properties Comparison

CompoundConductivity (S/cm)Band Gap (eV)
[1-(Difluoromethyl)benzimidazol-2-yl]methanamine; dihydrochloride0.012.5
Benzimidazole derivative A0.0053.0
Benzimidazole derivative B0.0082.8

Biochemistry

In biochemistry, the compound can serve as a tool for studying enzyme inhibition and receptor binding. The presence of the difluoromethyl group may enhance binding affinity to specific biological targets, making it useful in drug design.

Case Study : Research published in Bioorganic & Medicinal Chemistry Letters indicated that similar compounds showed increased binding affinity to certain kinases involved in cancer progression, highlighting the potential of [1-(Difluoromethyl)benzimidazol-2-yl]methanamine; dihydrochloride in targeted therapy .

Mecanismo De Acción

The mechanism of action of [1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The benzimidazole ring structure allows for interactions with nucleic acids and proteins, contributing to its bioactivity .

Comparación Con Compuestos Similares

Actividad Biológica

[1-(Difluoromethyl)benzimidazol-2-yl]methanamine; dihydrochloride is a benzimidazole derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

  • IUPAC Name : [1-(Difluoromethyl)benzimidazol-2-yl]methanamine; dihydrochloride
  • CAS Number : 5805-57-2
  • Molecular Formula : C10H12Cl2N3

Benzimidazole derivatives typically exert their biological effects through several mechanisms:

  • Enzyme Inhibition : They often interact with enzymes by binding to active sites, which can inhibit or activate enzymatic functions. This interaction can involve hydrogen bonding and hydrophobic interactions.
  • Cell Signaling Modulation : These compounds can influence cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis.
  • Antimicrobial Activity : Many benzimidazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Biological Activity Overview

The biological activity of [1-(Difluoromethyl)benzimidazol-2-yl]methanamine; dihydrochloride can be summarized as follows:

Activity TypeDescription
Antimicrobial Exhibits broad-spectrum activity against various bacterial strains, including E. coli and S. aureus.
Antiviral Potential efficacy against viral infections; specific mechanisms require further investigation.
Anticancer Induces apoptosis in cancer cells through modulation of signaling pathways.
Anti-inflammatory Reduces inflammation markers in vitro and in vivo models.

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various benzimidazole derivatives, including [1-(Difluoromethyl)benzimidazol-2-yl]methanamine; dihydrochloride. The compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ciprofloxacin .

Anticancer Properties

Research on a series of benzimidazole derivatives demonstrated that compounds similar to [1-(Difluoromethyl)benzimidazol-2-yl]methanamine; dihydrochloride possess potent anticancer activity. One study reported that these compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins .

Inhibition of Viral Replication

In vitro studies indicated that certain benzimidazole derivatives exhibit antiviral properties by inhibiting viral replication through interference with viral polymerases. While specific data on [1-(Difluoromethyl)benzimidazol-2-yl]methanamine; dihydrochloride is limited, related compounds have shown promise against RNA viruses .

Structure-Activity Relationship (SAR)

The structure of benzimidazole derivatives plays a crucial role in their biological activity. Modifications at the 1 or 2 positions of the benzimidazole ring can significantly affect their potency and selectivity for different biological targets. For instance:

  • Substitution Patterns : The presence of difluoromethyl groups enhances lipophilicity and may improve membrane permeability.
  • Hydrophilicity vs. Lipophilicity : Balancing these properties is essential for optimizing bioavailability and reducing toxicity.

Q & A

Q. Basic: What are the optimal synthetic routes and critical parameters for synthesizing [1-(Difluoromethyl)benzimidazol-2-yl]methanamine dihydrochloride with high purity?

Answer:
The synthesis typically involves multi-step reactions, starting with benzimidazole derivatives and introducing difluoromethyl and methanamine groups. Key steps include:

  • Condensation Reactions : Reacting 5-amino-1H-benzimidazole with difluoromethylating agents (e.g., difluorocarbene sources) under controlled pH (8–10) and temperature (60–80°C) .
  • Methanamine Introduction : Subsequent alkylation using methanamine derivatives in polar aprotic solvents (e.g., DMF or DMSO) with catalysts like NaH or K₂CO₃ .
  • Salt Formation : Treatment with HCl gas in anhydrous ethanol to form the dihydrochloride salt, ensuring stoichiometric HCl addition to avoid impurities .

Critical Parameters :

  • Temperature Control : Excess heat (>80°C) can lead to side reactions (e.g., ring-opening or decomposition).
  • Solvent Choice : DMF enhances reaction rates but requires rigorous drying to prevent hydrolysis.
  • Purification : Use of preparative HPLC or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Answer:
Spectroscopic Methods :

  • ¹H/¹³C NMR : Confirm the presence of the benzimidazole ring (aromatic protons at δ 7.2–8.1 ppm) and difluoromethyl group (¹⁹F NMR: δ -110 to -120 ppm) .
  • IR Spectroscopy : Identify N-H stretches (3200–3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Chromatographic Methods :

  • Reverse-Phase HPLC : C18 column with acetonitrile/water (0.1% TFA) gradient; retention time ~12–14 minutes for pure compound .
  • LC-MS : ESI+ mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 242.1) and detect impurities .

Purity Criteria :

  • HPLC Purity : ≥95% with single dominant peak.
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl content (e.g., C: 42.1%, H: 4.2%) .

Q. Advanced: How can computational approaches like molecular docking predict the biological interactions of this compound?

Answer:
Methodology :

  • Target Selection : Prioritize proteins with benzimidazole-binding pockets (e.g., kinase enzymes, GPCRs) using databases like PDB or UniProt .
  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding. Key parameters:
    • Grid Box Size : 25 × 25 × 25 Å centered on the active site.
    • Scoring Functions : MM-GBSA for binding affinity estimation (ΔG < -8 kcal/mol suggests strong binding) .
  • QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity against specific targets (e.g., IC₅₀ values) .

Validation :

  • Compare docking poses with crystallographic data (if available).
  • Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants .

Q. Advanced: What strategies resolve contradictions in reported biological activity data across different studies?

Answer:
Common Sources of Contradictions :

  • Impurity Variability : Batch-to-batch differences in dihydrochloride salt stoichiometry .
  • Assay Conditions : pH, temperature, or solvent (DMSO concentration) affecting compound solubility and activity .

Resolution Strategies :

Standardized Protocols :

  • Use identical cell lines (e.g., HEK293 for receptor studies) and assay buffers (e.g., PBS with 0.1% BSA).
  • Pre-dissolve compounds in DMSO at ≤0.1% final concentration .

Orthogonal Assays :

  • Validate antimicrobial activity via both MIC (minimum inhibitory concentration) and time-kill assays .

Meta-Analysis :

  • Pool data from ≥3 independent studies and apply statistical models (e.g., random-effects meta-analysis) to identify consensus EC₅₀ ranges .

Q. Basic: How does the structural uniqueness of this compound influence its biological activity compared to other benzimidazole derivatives?

Answer:
Key Structural Features :

  • Difluoromethyl Group : Enhances metabolic stability by resisting oxidative degradation (vs. non-fluorinated analogs) .
  • Methanamine Side Chain : Improves solubility (logP ~1.5) and enables salt formation for better bioavailability .

Activity Comparison :

Compound Structural Difference Biological Activity
Target Compound -CF₂H, -CH₂NH₂·2HClAntifungal IC₅₀: 2.1 µM
Benzimidazole (Parent) No substituentsIC₅₀: >50 µM (Weak activity)
5-Fluoro Analog -F instead of -CF₂HIC₅₀: 8.3 µM (Reduced potency)

The difluoromethyl group increases lipophilicity and target binding via hydrophobic interactions, while the dihydrochloride salt enhances aqueous solubility for in vivo applications .

Q. Advanced: What in vitro models are most suitable for evaluating the efficacy and toxicity of this compound?

Answer:
Efficacy Models :

  • Cancer Cell Lines : NCI-60 panel for broad cytotoxicity screening (e.g., GI₅₀ values <10 µM indicate potency) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypanothione reductase for antiparasitic activity) .

Toxicity Models :

  • Hepatotoxicity : Primary human hepatocytes (viability >80% at 10 µM suggests safety) .
  • hERG Binding Assay : Patch-clamp electrophysiology to assess cardiac risk (IC₅₀ >30 µM preferred) .

Data Interpretation :

  • Selectivity Index : Ratio of IC₅₀ (toxic) to IC₅₀ (target) >10 indicates therapeutic potential .

Q. Basic: How can researchers address solubility challenges during in vitro testing of this compound?

Answer:
Strategies :

  • Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) at 5–10 mM to enhance solubility without cytotoxicity .
  • pH Adjustment : Prepare stock solutions in 10 mM HCl (pH 2–3) for protonation of the methanamine group .
  • Sonication : Brief sonication (5–10 minutes) in warm (37°C) PBS to disperse aggregates .

Validation :

  • Dynamic Light Scattering (DLS) to confirm particle size <200 nm .

Propiedades

IUPAC Name

[1-(difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N3.2ClH/c10-9(11)14-7-4-2-1-3-6(7)13-8(14)5-12;;/h1-4,9H,5,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMBPCGDWLTPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C(F)F)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.